3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly at the G1/S and G2/M checkpoints .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 phase to S phase and from G2 phase to M phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, the inhibition of CDK2 can induce apoptosis, or programmed cell death, further reducing the growth of cancer cells .
Pharmacokinetics
Factors such as the compound’s lipophilicity, molecular weight, and chemical stability can influence its absorption and distribution within the body .
Result of Action
The inhibition of CDK2 by this compound could potentially lead to significant antiproliferative effects, particularly against cancer cells . By disrupting cell cycle progression and inducing apoptosis, this compound could effectively reduce the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body . Additionally, factors such as temperature and light exposure can affect the chemical stability of the compound . Therefore, it is crucial to store this compound under appropriate conditions to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . The interaction between this compound and enzymes or proteins could be a crucial factor in its biochemical activity.
Cellular Effects
Compounds with similar structures have shown cytotoxic activities against various cancer cell lines . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other triazolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group. Common reagents used in these reactions include formamide, formic acid, and triethyl orthoformate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its inhibitory activity against CDK2/cyclin A2 suggests potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor. 3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-2-18-8-15-12-11(13(18)20)16-17-19(12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDPLASKEUUBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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